molecular formula C16H11ClFN3O2 B4922114 N-(3-Chlorophenyl)-2-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide

N-(3-Chlorophenyl)-2-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B4922114
M. Wt: 331.73 g/mol
InChI Key: LNHFMLCJSSHJEP-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring thorough optimization and validation.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-Chlorophenyl)-2-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in targeting specific diseases or conditions.

    Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-2-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)acetamide
  • N-(3-Fluorophenyl)-2-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide
  • N-(3-Bromophenyl)-2-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide

Uniqueness

N-(3-Chlorophenyl)-2-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetamide stands out due to the specific combination of chlorophenyl and fluorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2/c17-10-4-3-5-11(8-10)19-15(22)9-14-20-16(23-21-14)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHFMLCJSSHJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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